3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid

Descripción general

Descripción

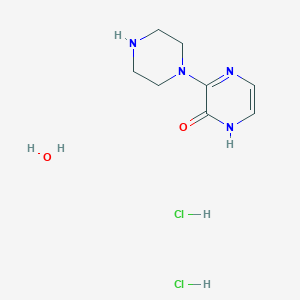

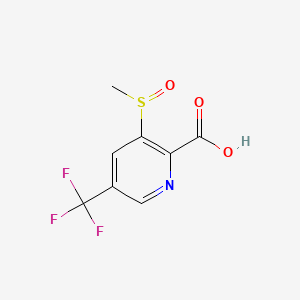

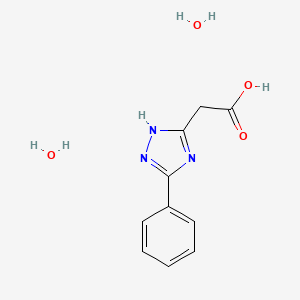

3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6F3NO3S . It has a molecular weight of 253.198 . The compound is racemic, meaning it contains equal amounts of left and right-handed enantiomers .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes this compound, is a topic of active research . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis methods generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Aplicaciones Científicas De Investigación

Catalysis and Synthesis Reactions

The utility of trifluoromethanesulfonic acid as a catalyst in synthetic organic chemistry highlights the potential applications of related trifluoromethyl compounds, such as 3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid, in facilitating various chemical transformations. For instance, trifluoromethanesulfonic acid has been demonstrated to induce 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and polycyclic systems, suggesting its role in enhancing reaction efficiencies and outcomes in similar contexts (Haskins & Knight, 2002). Additionally, the selective reduction of hydroxy substituted carboxylic acids, ketones, and aldehydes to carbonyl compounds using trialkylborane/trifluoromethanesulfonic acid highlights the reagent's versatility in organic synthesis, potentially paralleling the applications of this compound in similar reductions (Olah & Wu, 1991).

Lewis Acid Catalysis

Scandium trifluoromethanesulfonate's role as an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides underscores the potential for trifluoromethyl-containing compounds to act as powerful catalysts in organic synthesis. The high catalytic activity facilitates the selective macrolactonization of omega-hydroxy carboxylic acids, suggesting that compounds like this compound could similarly catalyze important organic transformations (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Nanocatalysis and Green Chemistry

The synthesis and application of novel, biological-based nano organocatalysts for the green synthesis of organic compounds, such as coumarin-3-carboxylic acid and cinnamic acid derivatives, indicate the growing interest in utilizing environmentally friendly catalysts in organic synthesis. This suggests that this compound could find applications in the development of new nanocatalysts or as a reagent in sustainable chemical processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

3-methylsulfinyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3S/c1-16(15)5-2-4(8(9,10)11)3-12-6(5)7(13)14/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFCURAIFZONFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(N=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009390 | |

| Record name | 3-(Methylsulfinyl)-5-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384870-13-6 | |

| Record name | 3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384870136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylsulfinyl)-5-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLSULFINYL-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PY1SQO4HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride](/img/structure/B1432207.png)

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B1432212.png)

![1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1432218.png)

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432219.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)